molecular formula C23H24N2O5S B14955800 Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14955800
M. Wt: 440.5 g/mol
InChI Key: NSUQPFQQVMLHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, formamido, methylphenyl, oxoethyl, amino, dimethylthiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the furan-2-yl formamido intermediate: This step involves the reaction of furan with formamide under specific conditions to yield the furan-2-yl formamido group.

    Introduction of the 4-methylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan-2-yl formamido intermediate reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the oxoethyl group: This step involves the oxidation of the intermediate compound to introduce the oxoethyl group.

    Coupling with the amino group: The intermediate is then reacted with an amine to form the amino group.

    Formation of the dimethylthiophene carboxylate: The final step involves the cyclization and esterification reactions to form the dimethylthiophene carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE shares similarities with other compounds containing furan, formamido, methylphenyl, oxoethyl, amino, and thiophene groups.
  • Similar compounds: ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, and ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE.

Uniqueness

The uniqueness of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O5S/c1-5-29-23(28)18-14(3)15(4)31-22(18)25-20(24-21(27)17-7-6-12-30-17)19(26)16-10-8-13(2)9-11-16/h6-12,20,25H,5H2,1-4H3,(H,24,27)

InChI Key

NSUQPFQQVMLHLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.